![molecular formula C13H16F3N3O2 B1411910 N-[2-メチル-6-(トリフルオロメチル)ピリジン-3-イル]-N'-(テトラヒドロフラン-2-イルメチル)尿素 CAS No. 1858240-24-0](/img/structure/B1411910.png)
N-[2-メチル-6-(トリフルオロメチル)ピリジン-3-イル]-N'-(テトラヒドロフラン-2-イルメチル)尿素
概要
説明
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl and trifluoromethyl group, and a urea linkage connected to a tetrahydrofuran moiety
科学的研究の応用
Chemistry
In chemistry, N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 2-methyl-6-(trifluoromethyl)pyridine, can be synthesized through a Friedel-Crafts alkylation reaction, where trifluoromethylbenzene is reacted with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride.
Urea Formation: The pyridine intermediate is then reacted with an isocyanate derivative to form the urea linkage. This step often requires a base such as triethylamine to facilitate the reaction.
Tetrahydrofuran Attachment: The final step involves the nucleophilic substitution of the urea intermediate with tetrahydrofuran-2-ylmethyl chloride, typically in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring or the urea linkage.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tetrahydrofuran moiety, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine or urea derivatives.
Substitution: Substituted pyridine or tetrahydrofuran derivatives.
作用機序
The mechanism by which N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(tetrahydrofuran-2-ylmethyl)carbamate
- N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(tetrahydrofuran-2-ylmethyl)thiourea
Uniqueness
Compared to similar compounds, N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea offers a unique combination of stability and reactivity. The presence of the trifluoromethyl group enhances its chemical stability, while the urea linkage provides opportunities for hydrogen bonding, making it a versatile compound in various applications.
特性
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-8-10(4-5-11(18-8)13(14,15)16)19-12(20)17-7-9-3-2-6-21-9/h4-5,9H,2-3,6-7H2,1H3,(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFQPBLRYPNIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


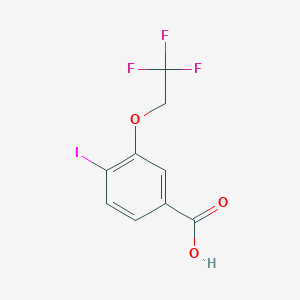

![N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B1411830.png)


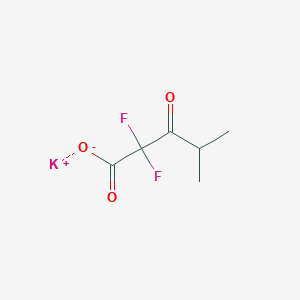
![Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)
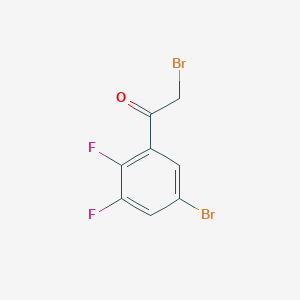

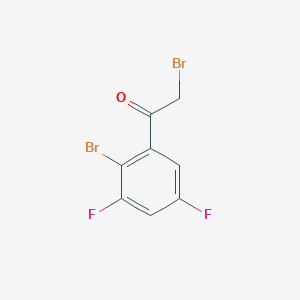
![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
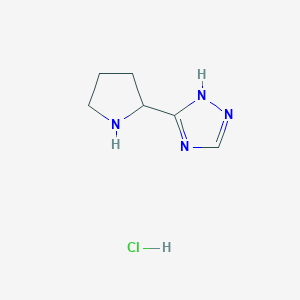
![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)
